![molecular formula C8H14ClN3O2 B2413619 [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride CAS No. 2031242-57-4](/img/structure/B2413619.png)

[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

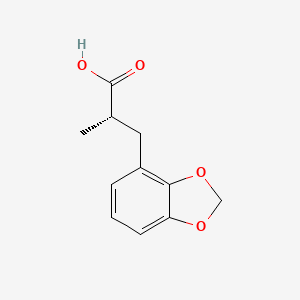

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . It also contains a 3-methyl group attached to the 1,2,4-oxadiazole ring .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the 1,2,4-oxadiazole ring and the 3-methyl group. The exact structure would need to be determined through methods such as X-ray crystallography .Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of oxadiazole derivatives have been a focus in recent research. For instance, Shimoga, Shin, and Kim (2018) synthesized 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine through the polyphosphoric acid condensation route, achieving high yields and characterizing the compound spectroscopically using various techniques (Shimoga, Shin, & Kim, 2018).

Role in Behavior Control and Pharmacology

- Research has explored the role of oxadiazole derivatives in behavioral control and pharmacology. Hewitt et al. (2002) investigated the effects of a selective 5-HT(2C) receptor agonist with an oxadiazole structure on ingestive behavior in mice, contributing to the understanding of serotonin receptors in appetite regulation (Hewitt, Lee, Dourish, & Clifton, 2002).

Chemical Reactions and Product Formation

- The chemical reactions and product formations involving oxadiazole derivatives have been studied. Görlitzerl et al. (2001) detailed the reaction of amiloride hydrochloride with bromine, leading to the formation of an oxadiazole derivative, providing insight into the reaction mechanisms and structural elucidation of these compounds (Görlitzerl, Huth, Jones, Gößnitzer, & Wendelin, 2001).

Antibacterial Activity

- The antibacterial activity of oxadiazole derivatives has been a significant area of research. Rai et al. (2010) synthesized novel oxadiazole derivatives and evaluated their in-vitro antibacterial activity, demonstrating the potential of these compounds in the development of new antibacterial agents (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

Future Directions

properties

IUPAC Name |

[(2R,3R)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-6(4-9)2-3-12-7;/h6-7H,2-4,9H2,1H3;1H/t6-,7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBJNBOSVUXVME-ZJLYAJKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2C(CCO2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@H]2[C@H](CCO2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B2413536.png)

![3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2413540.png)

![methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2413541.png)

![7-(4-Methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2413545.png)

![4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2413546.png)

![1-[(2-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2413547.png)

![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413549.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2413550.png)

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2413556.png)